molecular formula C21H29N3O2S B3480776 4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide

4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide

Cat. No. B3480776
M. Wt: 387.5 g/mol
InChI Key: ROHGYPRWWZVOKY-UHFFFAOYSA-N
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Description

The compound “4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide” is a complex organic molecule. It contains several functional groups including a morpholine ring, an amine group, a cyclohexene ring, and a carbothioamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The morpholine ring and cyclohexene ring would add a level of rigidity to the molecule, while the amine and carbothioamide groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring might make it more soluble in polar solvents, while the cyclohexene ring might increase its solubility in non-polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new drugs or materials, or as a building block in synthetic chemistry .

properties

IUPAC Name

4,4-dimethyl-2-(2-morpholin-4-ylethylamino)-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-21(2)14-17(22-8-9-24-10-12-26-13-11-24)19(18(25)15-21)20(27)23-16-6-4-3-5-7-16/h3-7,22H,8-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHGYPRWWZVOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide
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4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide
Reactant of Route 3
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4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide
Reactant of Route 4
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4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide
Reactant of Route 5
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4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide
Reactant of Route 6
4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide

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